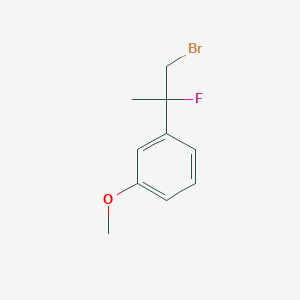

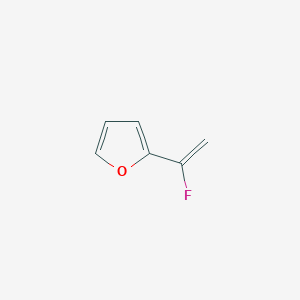

2-(1-Fluorovinyl)furan

Descripción general

Descripción

“2-(1-Fluorovinyl)furan” is a chemical compound with the molecular formula C6H5FO . It has an average mass of 112.102 Da and a monoisotopic mass of 112.032440 Da .

Molecular Structure Analysis

The molecular structure of “2-(1-Fluorovinyl)furan” involves a five-membered aromatic ring with four carbon atoms and an oxygen . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its molar refractivity is 28.3±0.3 cm³ .

Chemical Reactions Analysis

Furan, the base structure of “2-(1-Fluorovinyl)furan”, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Physical And Chemical Properties Analysis

“2-(1-Fluorovinyl)furan” has a density of 1.0±0.1 g/cm³, a boiling point of 110.0±20.0 °C at 760 mmHg, and a vapour pressure of 28.4±0.2 mmHg at 25°C . Its flash point is 20.3±21.8 °C . The compound has a polar surface area of 13 Ų and a molar volume of 107.0±3.0 cm³ .

Aplicaciones Científicas De Investigación

Epoxy Resins Synthesis

2-(1-Fluorovinyl)furan: can be utilized in the synthesis of epoxy resins. These resins are vital in the production of coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance. The incorporation of furan derivatives into epoxy resins can lead to materials with improved sustainability, as they are derived from renewable resources .

Antibacterial Agents

The furan nucleus is a crucial component in medicinal chemistry, particularly in the development of new antibacterial agents2-(1-Fluorovinyl)furan derivatives may exhibit potent activity against both gram-positive and gram-negative bacteria, addressing the global issue of microbial resistance .

Antifungal Applications

Similar to their antibacterial properties, furan derivatives can also be effective antifungal agents. The unique structure of 2-(1-Fluorovinyl)furan could be explored for the development of treatments against fungal infections, contributing to the field of antifungal pharmacology .

Anticancer Research

Furan derivatives have shown promise in anticancer research. The ability of 2-(1-Fluorovinyl)furan to interact with biological molecules may lead to the development of new anticancer drugs with specific mechanisms of action, potentially offering therapeutic benefits in oncology .

Agrochemical Development

In the agrochemical industry, 2-(1-Fluorovinyl)furan could be used to create novel pesticides or herbicides. Its unique chemical properties might offer new modes of action against pests and weeds, contributing to more efficient and sustainable agriculture .

Resin and Lacquer Production

The furan ring is a key component in the production of resins and lacquers2-(1-Fluorovinyl)furan can be processed into various types of resins, which are used in coatings, sealants, and varnishes, enhancing the durability and performance of these products .

Renewable Materials

As the world moves towards sustainable development, 2-(1-Fluorovinyl)furan can play a role in the creation of renewable materials. Its derivation from biomass makes it an environmentally friendly option for producing green chemicals and materials .

Pharmaceutical Intermediates

2-(1-Fluorovinyl)furan: can serve as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity and the presence of the fluorovinyl group make it a valuable building block in the design of complex drug molecules .

Propiedades

IUPAC Name |

2-(1-fluoroethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFFVISZMSXFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluorovinyl)furan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)

![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)

![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)

![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)

![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)